
N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide, also known as FMeFur, is a small molecule organic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FMeFur is a furan derivative that exhibits a unique chemical structure and has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide has been shown to exhibit potent biological activity in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant activity. N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide is its unique chemical structure, which makes it a potentially useful compound for drug discovery and development. N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide has also been shown to exhibit potent biological activity, which makes it a promising candidate for further study. However, one limitation of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide is its relatively complex synthesis method, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the study of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide. One area of interest is the development of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide's mechanism of action, which may help to elucidate its biological activity and potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide for various applications.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide involves a multistep process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-1,3-propanediamine. The final step involves the reaction of the resulting amine with furan-3-carboxylic acid, which leads to the formation of N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity and has been studied as a potential anticancer agent. N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in various animal models.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12(7-10-3-2-5-15-10)11(13)9-4-6-14-8-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYNZLWMHPMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

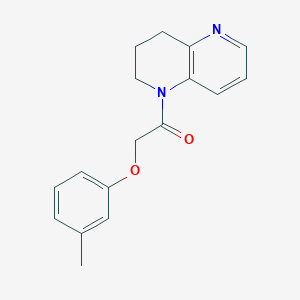
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
![8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
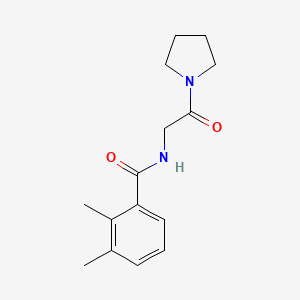
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
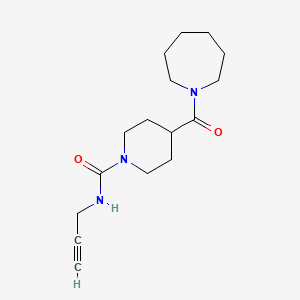

![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)
![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
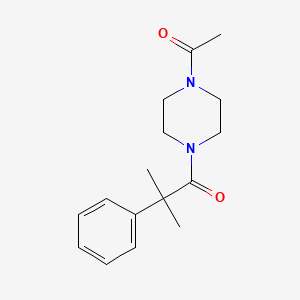
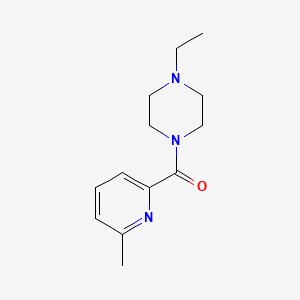

![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)